molecular formula C14H18INO3 B8243676 (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone

(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone

Cat. No.: B8243676
M. Wt: 375.20 g/mol
InChI Key: UYVGKNDDIPAJAD-UHFFFAOYSA-N
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Description

(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is an organic compound that features a morpholine ring, an isopropoxy group, and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the direct iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The resulting iodinated phenol can then be reacted with morpholine and isopropyl alcohol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to these targets, while the isopropoxy and iodine groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is unique due to the combination of its functional groups. The presence of the morpholine ring, isopropoxy group, and iodine atom provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(4-iodo-2-propan-2-yloxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO3/c1-10(2)19-13-9-11(15)3-4-12(13)14(17)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGKNDDIPAJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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